DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

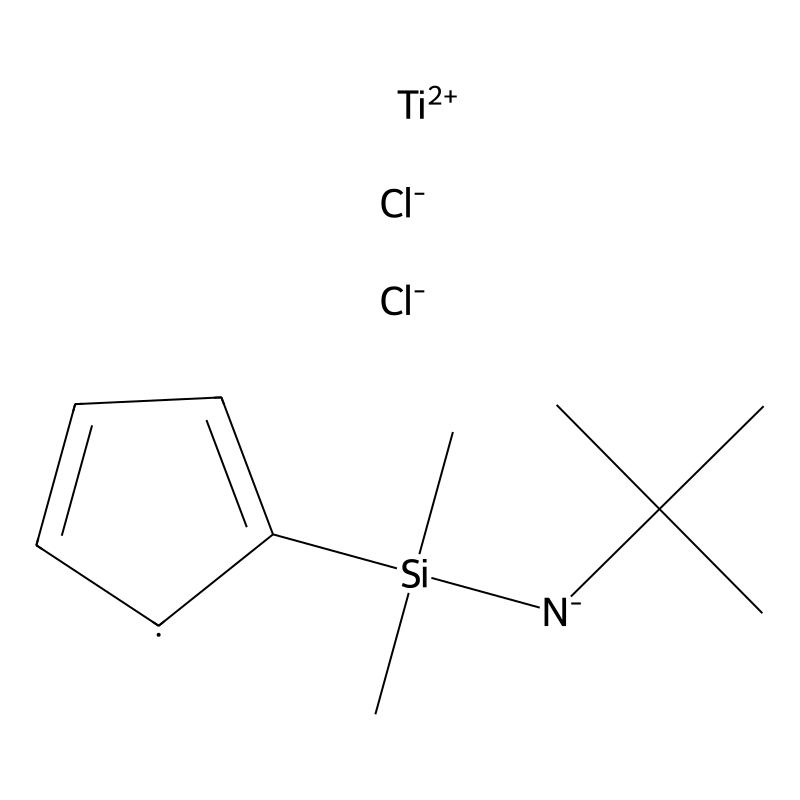

Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride is an organometallic compound characterized by its complex structure, which includes a titanium center coordinated with a cyclopentadienyl ligand, a t-butylamido group, and two chloride ions. Its molecular formula is , and it has a molar mass of 368.24 g/mol. This compound is notable for its use in catalysis, particularly in organic synthesis reactions and polymerization processes .

While specific reactions involving dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride are not extensively documented, it is known to function as a catalyst in various organic synthesis reactions. Transition metal complexes like this one typically facilitate reactions such as olefin polymerization, where they enable the formation of long-chain hydrocarbons from smaller alkene monomers .

The synthesis of dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride typically involves the reaction of titanium dichloride with organosilicon reagents. The process can be summarized in the following steps:

- Reagent Preparation: Titanium dichloride is prepared or obtained.

- Reaction Setup: The titanium dichloride is reacted with an appropriate organosilicon reagent in an organic solvent.

- Isolation: The resulting product can be isolated through crystallization methods, often involving cooling and stirring the reaction mixture .

Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride finds its primary application as a catalyst in organic synthesis and polymerization reactions. Its role as a metallocene complex allows it to be effective in catalyzing the polymerization of olefins, which is crucial in producing various plastics and synthetic materials .

Similar compounds to dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride include:

- Dimethylsilyl (cyclopentadienyl) titanium dichloride: Lacks the t-butylamido group but retains similar catalytic properties.

- Cyclopentadienyl zirconium dichloride: A zirconium analog that exhibits similar reactivity patterns in polymerization.

- Bis(cyclopentadienyl) titanium dichloride: A more symmetrical structure that also serves as a catalyst.

Comparison TableCompound Name Key Features Catalytic Use Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride Contains t-butylamido group Olefin polymerization Dimethylsilyl (cyclopentadienyl) titanium dichloride Lacks amido group Olefin polymerization Cyclopentadienyl zirconium dichloride Zirconium-based Similar catalytic applications Bis(cyclopentadienyl) titanium dichloride Symmetrical structure Catalysis in various reactions

Uniqueness

| Compound Name | Key Features | Catalytic Use |

|---|---|---|

| Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride | Contains t-butylamido group | Olefin polymerization |

| Dimethylsilyl (cyclopentadienyl) titanium dichloride | Lacks amido group | Olefin polymerization |

| Cyclopentadienyl zirconium dichloride | Zirconium-based | Similar catalytic applications |

| Bis(cyclopentadienyl) titanium dichloride | Symmetrical structure | Catalysis in various reactions |

Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride is unique due to its specific combination of ligands that enhance its catalytic efficiency and selectivity in organic synthesis compared to other transition metal complexes. The presence of both the silyl and amido groups provides distinct electronic properties that can influence reactivity patterns favorably .

Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride emerged in the late 20th century as part of efforts to develop constrained geometry catalysts (CGCs). These catalysts were pioneered by researchers at Dow Chemical in the early 1990s to address limitations in traditional metallocene catalysts for olefin polymerization. The compound’s design integrates a titanium(IV) center coordinated to a cyclopentadienyl ligand, a dimethylsilyl-bridged t-butylamido group, and two chloride ligands. This architecture reduces steric hindrance and electronic repulsion, enabling unique reactivity in polymerization processes.

Significance in Organometallic Chemistry and Catalysis

The compound’s significance lies in its ability to copolymerize ethylene with α-olefins (e.g., 1-octene) at high temperatures while maintaining catalytic activity. Unlike conventional metallocenes, its constrained geometry—imposed by the dimethylsilyl bridge—creates a more open coordination site, facilitating the insertion of bulky monomers. This property has led to its use in producing linear low-density polyethylene (LLDPE) and ethylene-styrene copolymers with tailored mechanical properties.